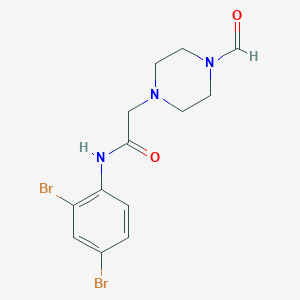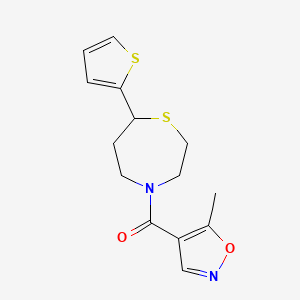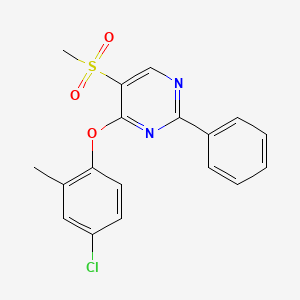![molecular formula C16H13F2NO2 B2769107 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide CAS No. 2097918-16-4](/img/structure/B2769107.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is a synthetic organic compound that features a benzofuran ring fused with a benzamide structure
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of benzofuran derivatives suggest that they may have good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities, suggesting that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.
Attachment of the Benzamide Group: The benzofuran intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The difluorobenzamide group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its benzofuran and benzamide moieties are known to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the difluorobenzamide group enhances its ability to interact with enzymes and receptors involved in disease pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dichlorobenzamide
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dibromobenzamide
- N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-dimethylbenzamide
Uniqueness
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide is unique due to the presence of fluorine atoms, which enhance its lipophilicity and metabolic stability. This makes it more effective in crossing biological membranes and less susceptible to metabolic degradation compared to its chlorinated or brominated counterparts.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-12-5-3-6-13(18)15(12)16(20)19-8-10-9-21-14-7-2-1-4-11(10)14/h1-7,10H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTOKPBPGSUFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-9,9'-spirobi[fluorene]](/img/structure/B2769024.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2769027.png)
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2769028.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2769033.png)
![2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
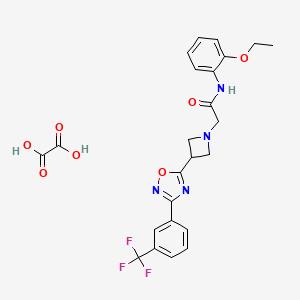
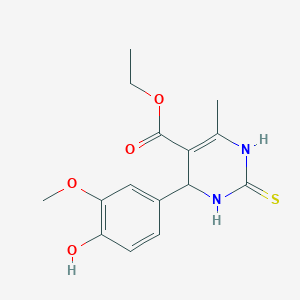
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2769043.png)
